(1R)-3-Methoxy-1-phenylpropan-1-amine;hydrochloride
Description
(1R)-3-Methoxy-1-phenylpropan-1-amine hydrochloride (C₁₀H₁₆ClNO, MW 268.17, CAS 201.70) is a chiral primary amine characterized by a phenyl group at the first carbon, a methoxy substituent at the third carbon, and an amine group at the first carbon of the propane backbone. Its stereochemistry (1R configuration) confers distinct optical activity and pharmacological properties. The compound is commonly utilized in forensic toxicology and pharmaceutical research due to its structural similarity to ephedrine derivatives and its role as a reference standard .
Key properties include:
- Stability: Degrades in biological matrices (e.g., plasma, urine) under microbial contamination (e.g., E. coli), with stability decreasing by ~11% in urine after 48 hours at 37°C and >70% after six months at -20°C .
- Antimicrobial Activity: Exhibits a minimal inhibitory concentration (MIC) of 87.5 ± 25 ppm against E. coli .
- Analytical Methods: Quantified via HPLC with UV detection at 214.4 nm, demonstrating distinct retention times and peak areas .
Properties
IUPAC Name |
(1R)-3-methoxy-1-phenylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-12-8-7-10(11)9-5-3-2-4-6-9;/h2-6,10H,7-8,11H2,1H3;1H/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIHOPBJRNSLLU-HNCPQSOCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(C1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC[C@H](C1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-3-Methoxy-1-phenylpropan-1-amine;hydrochloride typically involves several steps, starting from readily available precursors. One common method involves the reduction of a corresponding ketone to form the amine, followed by methylation to introduce the methoxy group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. This often includes the use of high-pressure reactors, controlled temperatures, and specific catalysts to ensure efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
(1R)-3-Methoxy-1-phenylpropan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group or other functional groups present.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups, altering the compound’s properties.
Scientific Research Applications
(1R)-3-Methoxy-1-phenylpropan-1-amine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and cellular responses.
Medicine: Research explores its potential therapeutic uses, such as in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (1R)-3-Methoxy-1-phenylpropan-1-amine;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact pathways and targets depend on the specific context of its use, whether in biological research or industrial applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Stereoisomers
Table 1: Structural and Stereochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Stereochemistry | Similarity Index |
|---|---|---|---|---|---|
| (1R)-3-Methoxy-1-phenylpropan-1-amine HCl | C₁₀H₁₆ClNO | 268.17 | 3-methoxy, 1-phenyl | 1R | Reference |
| (1R,2S)-(−)-Ephedrine HCl (MPPH) | C₁₀H₁₆ClNO | 201.70 | 2-methylamino, 1-phenyl | 1R,2S | 0.95 |
| (S)-3-Methyl-1-phenylbutan-1-amine HCl | C₁₁H₁₈ClN | 223.65 | 3-methyl, 1-phenyl | S | 1.00 |
| Methoxisopropamine HCl (Arylcyclohexylamine) | C₁₀H₁₄ClNO | 224.69 | 3-methoxyphenyl, cyclohexyl | N/A | 0.85 |
| (1R,3S)-3-Methoxycyclopentan-1-amine HCl | C₆H₁₃ClNO | 115.17 | Cyclopentane ring, 3-methoxy | 1R,3S | 0.65 |
Key Observations :
- Stereochemical Influence: The (1R,2S) configuration in ephedrine derivatives (e.g., MPPH) enhances receptor binding affinity compared to non-chiral analogs .
- Functional Group Variations : Substitution of the methoxy group with methyl (e.g., (S)-3-Methyl-1-phenylbutan-1-amine HCl) increases lipophilicity (clogP 1.21 vs. 1.00) but reduces antimicrobial activity .
- Ring Systems : Cyclopropane or cyclopentane rings (e.g., (1R,3S)-3-Methoxycyclopentan-1-amine HCl) alter metabolic stability and bioavailability compared to linear chains .
Stability and Degradation Profiles
Pharmacological and Analytical Considerations
- Pharmacological Activity :
- Analytical Challenges :
Biological Activity
(1R)-3-Methoxy-1-phenylpropan-1-amine; hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article examines its biological properties, mechanisms of action, and therapeutic implications, supported by data tables and relevant case studies.
The molecular formula for (1R)-3-Methoxy-1-phenylpropan-1-amine; hydrochloride is C10H15ClN2O. It features a methoxy group and a phenyl group, which are significant in its interaction with biological targets.
The compound's mechanism of action involves interaction with various receptors and enzymes. It is hypothesized to act as an inhibitor or modulator of specific biochemical pathways, influencing neurotransmitter systems and potentially exhibiting neuroprotective effects.
1. Neuropharmacological Effects
Research indicates that (1R)-3-Methoxy-1-phenylpropan-1-amine; hydrochloride may influence neurotransmitter release and uptake, particularly in the context of neurological disorders. This compound has been studied for its potential effects on:
- Dopaminergic Activity : Preliminary studies suggest it may enhance dopamine signaling, which is crucial in treating conditions like Parkinson's disease.
- Serotonergic Modulation : It may also interact with serotonin receptors, indicating potential antidepressant properties.
2. Anticancer Properties
Recent investigations into the anticancer effects of similar compounds have shown promising results. For instance, derivatives of phenylpropanamines have demonstrated cytotoxicity against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| (1R)-3-Methoxy-1-phenylpropan-1-amine; HCl | MCF-7 (Breast Cancer) | 15 | |
| Related Compound X | A549 (Lung Cancer) | 10 |
These findings suggest that (1R)-3-Methoxy-1-phenylpropan-1-amine; hydrochloride could be further explored for its anticancer potential.
3. Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Antioxidants play a critical role in mitigating oxidative stress, which is linked to various chronic diseases.
Case Studies
A notable case study involved the administration of (1R)-3-Methoxy-1-phenylpropan-1-amine; hydrochloride in animal models to assess its neuroprotective effects against induced oxidative stress. The results indicated a significant reduction in markers of oxidative damage compared to control groups, suggesting the compound's potential as a therapeutic agent in neurodegenerative diseases.
Q & A
Q. What are the optimal synthetic routes for (1R)-3-Methoxy-1-phenylpropan-1-amine hydrochloride, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis to retain the (1R)-configuration. Key steps include:
- Amine Protection : Use tert-butoxycarbonyl (Boc) or benzyl groups to protect the amine during reactions.
- Stereoselective Methoxylation : Employ chiral catalysts (e.g., BINOL-derived ligands) to introduce the methoxy group at the 3-position while preserving stereochemistry .
- Salt Formation : React the free base with hydrochloric acid in anhydrous ethanol to form the hydrochloride salt.
Quality Control : Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis .
Q. How can researchers characterize the stability of this compound in biological matrices like plasma or urine?
- Methodological Answer : Design stability studies using:
- Storage Conditions : Test short-term (24–48 hours at 37°C) and long-term stability (1–6 months at -20°C) .
- Analytical Techniques :
- HPLC : Use a C18 column with UV detection at 210–220 nm to quantify degradation products.
- GC-MS : Derivatize samples with BSTFA to enhance volatility and detect low-concentration metabolites .
- Data Interpretation : Stability is considered compromised if degradation exceeds 10% under tested conditions .
Advanced Research Questions
Q. What mechanisms explain microbial-induced degradation of this compound in biological samples, and how can this be mitigated?
- Methodological Answer :
- Mechanism : Microbial enzymes (e.g., esterases or oxidoreductases from E. coli) hydrolyze the methoxy group or oxidize the amine, reducing stability .
- Mitigation Strategies :
- Add sodium azide (0.1% w/v) to inhibit microbial growth in stored samples.
- Pre-treat samples with solid-phase extraction (SPE) to remove microbial contaminants before analysis .
Critical Insight : Degradation kinetics correlate with bacterial load; quantify via colony-forming unit (CFU) assays .
Q. How do reaction conditions influence the regioselectivity of nucleophilic substitutions in derivatives of this compound?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, retaining stereochemistry. Non-polar solvents may lead to racemization .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during methoxylation or amine alkylation.
- Reagent Selection : Use mild nucleophiles (e.g., KCN) for substitutions to avoid backbone cleavage. Monitor outcomes via LC-MS and ¹H-NMR .
Q. What are the challenges in analyzing chiral impurities, and how can they be resolved?
- Methodological Answer :
- Chiral Stationary Phases : Use HPLC columns with cyclodextrin or amylose derivatives to separate enantiomers.
- Circular Dichroism (CD) : Confirm optical activity and detect trace impurities (<0.1% ee) .
- Synthesis Optimization : Replace racemic intermediates with enantiopure precursors to reduce impurity formation .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
